molecular formula C16H19N3O3S2 B2519365 N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1049832-08-7

N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2519365
CAS No.: 1049832-08-7
M. Wt: 365.47
InChI Key: UXZVZGZYRTWTOB-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a thiophen-2-ylsulfonyl group, and a 6-methylpyridin-2-yl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine ring is reacted with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Sulfonylation: The thiophen-2-ylsulfonyl group is added through a sulfonylation reaction, where the piperidine derivative is treated with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

    Pyridine Substitution: Finally, the 6-methylpyridin-2-yl group is introduced via a nucleophilic substitution reaction, where the piperidine derivative is reacted with 6-methyl-2-chloropyridine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The pyridine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow it to participate in a wide range of chemical reactions, making it valuable for developing new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In industrial applications, the compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methylpyridin-2-yl)-1-(thiophen-2-yl)piperidine-2-carboxamide: Lacks the sulfonyl group, which may affect its reactivity and biological activity.

    N-(6-methylpyridin-2-yl)-1-(phenylsulfonyl)piperidine-2-carboxamide: Contains a phenylsulfonyl group instead of a thiophen-2-ylsulfonyl group, which could influence its chemical and biological properties.

    N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxylic acid:

Uniqueness

N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c1-12-6-4-8-14(17-12)18-16(20)13-7-2-3-10-19(13)24(21,22)15-9-5-11-23-15/h4-6,8-9,11,13H,2-3,7,10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZVZGZYRTWTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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